molecular formula C11H13BrO2 B3315087 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene CAS No. 951891-48-8

2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene

Cat. No.: B3315087
CAS No.: 951891-48-8
M. Wt: 257.12 g/mol
InChI Key: OBPQHJWRVPZABI-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated aromatic compounds It features a bromine atom attached to a propene chain, which is further connected to a 3,5-dimethoxyphenyl group

Mechanism of Action

Mode of Action

Brominated compounds often act by binding to their target proteins and modifying their function . The presence of the bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene . For instance, the compound’s stability and reactivity could be affected by factors such as pH, temperature, and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by factors such as the concentration of its targets and the presence of competing or inhibitory substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene typically involves the bromination of 3-(3,5-dimethoxyphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 3-(3,5-dimethoxyphenyl)-1-propene derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 3-(3,5-dimethoxyphenyl)propane.

Scientific Research Applications

2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-propene: Lacks the 3,5-dimethoxyphenyl group, making it less complex and potentially less reactive.

    2-Bromo-3-phenyl-1-propene: Similar structure but without the methoxy groups, which can influence reactivity and solubility.

    3,5-Dimethoxyphenyl-1-propene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.

Uniqueness

2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene is unique due to the presence of both the bromine atom and the 3,5-dimethoxyphenyl group

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPQHJWRVPZABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=C)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247562
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-48-8
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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